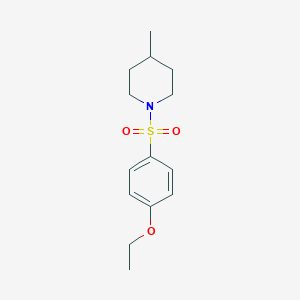![molecular formula C25H19NO5S B491525 Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 432014-14-7](/img/structure/B491525.png)
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a chemical compound that belongs to the family of naphthofurans. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and receptors, which are involved in the regulation of cell growth and inflammation. It also induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins.
Biochemical and Physiological Effects:
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes and receptors, which are involved in the regulation of cell growth and inflammation. It also induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins. In addition, it reduces the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate in lab experiments are its high purity, good yield, and potential applications in various fields of science. However, the limitations of using this compound are its high cost, complex synthesis method, and limited availability.
Future Directions
There are several future directions for the research on Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate. One direction is to study its potential use as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored for its potential applications in material science.
Synthesis Methods
The synthesis of Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a multi-step process that involves several chemical reactions. The most common method for synthesizing this compound is through the condensation reaction between 2-hydroxy-1,4-naphthoquinone and 2-naphthylamine-1-sulfonic acid, followed by esterification with methyl chloroformate. This method yields a high purity product with a good yield.
Scientific Research Applications
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines. In material science, this compound has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
methyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-15-23(25(27)30-2)21-14-22(19-9-5-6-10-20(19)24(21)31-15)26-32(28,29)18-12-11-16-7-3-4-8-17(16)13-18/h3-14,26H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWHMSBULJCCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-(naphthalene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491453.png)


![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)


![N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B491477.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide](/img/structure/B491483.png)
![Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491493.png)
![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491494.png)
![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)